LL-37 LLG Trifluoroacetate

Description

Overview of Human Cathelicidin (B612621) Antimicrobial Peptides (hCAP18/LL-37) in Innate Immunity

The human innate immune system employs a range of molecules for immediate, non-specific defense against pathogens. Among the most vital of these are antimicrobial peptides (AMPs), with cathelicidins being a major class. nih.gov In humans, there is only one known cathelicidin, encoded by the CAMP gene. nih.govopenbiochemistryjournal.com This gene produces an 18-kilodalton precursor protein known as human Cationic Antimicrobial Protein 18 (hCAP18). nih.govopenbiochemistryjournal.com

hCAP18 is a prepropeptide, meaning it is stored within cells in an inactive form and requires processing to become functional. nih.govucsd.edu The protein consists of two main parts: a conserved N-terminal "cathelin-like" domain and a variable C-terminal domain. nih.govmdpi.com Upon encountering inflammatory or infectious signals, enzymes such as proteinase 3 in neutrophils cleave hCAP18. nih.govresearchgate.netfrontiersin.org This cleavage releases the C-terminal, 37-amino acid peptide, famously known as LL-37. nih.govnih.gov This active peptide is a cornerstone of innate immunity, expressed by a multitude of cells including neutrophils, monocytes, mast cells, keratinocytes, and various epithelial cells. nih.govopenbiochemistryjournal.comnih.gov

LL-37's primary function is its broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, viruses, and fungi. nih.govnih.gov It achieves this primarily by disrupting microbial membranes. nih.govnih.gov Beyond direct killing, LL-37 is a multifunctional, or "pleiotropic," molecule, modulating a wide array of host responses. nih.govfrontiersin.org It acts as a chemoattractant, recruiting neutrophils, monocytes, and T cells to sites of infection, thus bridging the innate and adaptive immune systems. aai.orgmdpi.comnih.gov Furthermore, it is involved in angiogenesis, wound repair, and the modulation of inflammatory responses. nih.govfrontiersin.org

Academic Significance of the LLG Variant of LL-37 in Peptide Science

The designation "LL-37" is derived from the first two amino acid residues at its N-terminus—two leucines (L)—and its total length of 37 residues. mdpi.com The full amino acid sequence begins with Leucine-Leucine-Glycine (LLG), making the term "LLG variant" synonymous with the native, full-length LL-37 peptide. The academic focus on this specific sequence is immense, as it represents the primary active form of the human cathelicidin found in vivo.

Research into the full-length LL-37 is crucial for understanding its structure-function relationship. The peptide forms an amphipathic α-helix, a structural motif critical for its ability to insert into and disrupt microbial membranes. nih.govresearchgate.net Studies using truncated or modified versions of LL-37 have helped to identify specific domains responsible for its various activities, such as its antimicrobial versus its immunomodulatory functions. unmc.eduimrpress.com For instance, research on fragments has pinpointed the core regions essential for antimicrobial and anticancer effects. mdpi.comunmc.edu The study of the complete LL-37 sequence, starting with LLG, provides the foundational blueprint for these investigations, allowing scientists to dissect how different parts of the peptide contribute to its multifaceted biological profile. unmc.eduimrpress.com

| Property | Description | Reference |

|---|---|---|

| Full Name | Human Cationic Antimicrobial Protein 18 (hCAP18) C-terminal fragment | nih.govnih.gov |

| Amino Acid Sequence | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | aai.orgtandfonline.com |

| Number of Residues | 37 | mdpi.comresearchgate.net |

| Molecular Weight | ~4493 Da | tandfonline.com |

| Net Charge (at neutral pH) | +6 | nih.govruc.dk |

| Secondary Structure | Amphipathic α-helix (residues ~2-31 in membrane-mimicking environments) | researchgate.netmdpi.com |

Role of Counterions in Peptide Research: Implications of Trifluoroacetate (B77799) in LL-37 Studies

In academic and commercial settings, peptides like LL-37 are most commonly produced via chemical synthesis, specifically Solid-Phase Peptide Synthesis (SPPS). genscript.comnih.gov A critical step in this process involves using a strong acid to cleave the newly synthesized peptide from its solid resin support. genscript.comnih.gov Trifluoroacetic acid (TFA) is frequently used for this purpose and also as an ion-pairing agent during the subsequent purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govgenscript.com

As a result, the final, purified peptide product is not isolated in its free form but as a salt. The positively charged amino acid residues in the peptide (such as lysine (B10760008) and arginine) are balanced by negatively charged counterions, which in this case are trifluoroacetate (TFA) anions (CF₃COO⁻). genscript.comlifetein.com Therefore, a vial of synthetic LL-37 is technically LL-37 trifluoroacetate.

The presence of the TFA counterion is a significant consideration in research. genscript.com While often considered inert, TFA can influence experimental outcomes. Studies have shown that TFA itself can exhibit biological activity, including cytotoxicity at certain concentrations and the ability to alter cell proliferation. lifetein.comgenscript.com.cn It can also affect the peptide's physicochemical properties, such as its secondary structure and solubility. nih.govlifetein.com For instance, the presence of different counterions can impact the degree of helicity in LL-37. nih.gov Consequently, for sensitive biological assays, researchers may perform a counterion exchange, replacing TFA with a more biologically compatible ion like acetate (B1210297) or hydrochloride to ensure that the observed effects are solely attributable to the peptide itself. genscript.comgenscript.com

Current Research Landscape and Unanswered Questions Pertaining to LL-37 LLG Trifluoroacetate

The therapeutic potential of LL-37 is a major driver of current research. frontiersin.orgtandfonline.com Its role is being investigated in a wide range of conditions beyond simple infections, including wound healing, cancer, and autoimmune diseases like psoriasis and lupus. frontiersin.orgbiotechpeptides.comnih.gov However, the peptide has a dual nature; it can be protective in some contexts but can also promote inflammation and tumor growth in others, creating a complex picture for therapeutic development. frontiersin.orgnih.gov

Despite decades of study, several key questions about LL-37 remain unanswered:

Mechanism of Immunomodulation: While it's known that LL-37 can signal through various cell surface receptors, the precise downstream pathways and how it orchestrates such diverse and sometimes contradictory immune responses are not fully understood. nih.govfrontiersin.org

Regulation in Disease: How the expression and activity of LL-37 are regulated in different tissues during specific diseases is an area of active investigation. Understanding this could unlock ways to selectively enhance its beneficial effects while minimizing harmful ones. biotechpeptides.comnih.gov

Bacterial Resistance: Although initially thought to be immune to resistance, bacteria can develop mechanisms to evade LL-37, and cross-resistance with other antibiotics is a concern. nih.gov

Impact of Counterions in vivo: The full biological impact of the trifluoroacetate counterion in preclinical and potentially clinical studies is still being evaluated. Recent research suggests TFA is not merely an innocuous counterion but can have its own biological effects, which may have confounded the results of past peptide studies. biorxiv.orgrsc.org

Clinical Translation: Moving LL-37 from the lab to the clinic has been challenging due to issues with stability, potential toxicity, and high production costs. nih.govnih.gov Designing smaller, more stable fragments or modified versions of LL-37 that retain its therapeutic activity while reducing its drawbacks is a major goal. imrpress.comnih.gov

| Research Area | Key Focus/Finding | Unanswered Questions/Challenges | Reference |

|---|---|---|---|

| Antimicrobial Activity | Broad-spectrum action against bacteria, fungi, and viruses by disrupting membranes. | Mechanisms of bacterial resistance and cross-resistance with conventional antibiotics. | nih.govnih.gov |

| Immunomodulation | Chemoattraction of immune cells, regulation of cytokines, bridging innate and adaptive immunity. | How does it exert both pro- and anti-inflammatory effects? What are all the receptors and signaling pathways involved? | mdpi.comnih.gov |

| Cancer | Exhibits both tumor-promoting and tumor-suppressing activities depending on the cancer type. | What determines its dual role? How can its anti-cancer properties be selectively harnessed? | frontiersin.orgimrpress.com |

| Autoimmune Disease | Implicated in the pathogenesis of psoriasis and lupus by complexing with self-DNA and RNA. | Is LL-37 a valid therapeutic target or a biomarker in these diseases? | biotechpeptides.com |

| Therapeutic Development | Development of smaller, more stable, and less toxic fragments of LL-37. | Achieving clinical efficacy, overcoming high manufacturing costs, and ensuring stability and targeted delivery. | nih.govnih.gov |

Properties

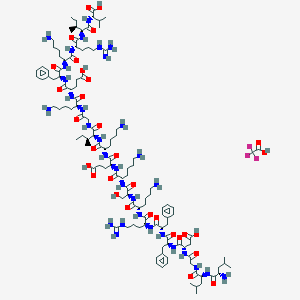

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S,3S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C119H196N32O29.C2HF3O2/c1-11-70(9)97(115(177)133-65-91(153)134-76(40-22-27-51-120)101(163)142-84(48-50-94(157)158)107(169)145-86(60-72-34-16-13-17-35-72)110(172)139-77(41-23-28-52-121)102(164)138-82(46-33-57-131-119(128)129)109(171)151-98(71(10)12-2)116(178)149-96(69(7)8)117(179)180)150-108(170)80(44-26-31-55-124)137-106(168)83(47-49-93(155)156)143-103(165)78(42-24-29-53-122)141-114(176)90(66-152)148-105(167)79(43-25-30-54-123)136-104(166)81(45-32-56-130-118(126)127)140-111(173)87(61-73-36-18-14-19-37-73)146-112(174)88(62-74-38-20-15-21-39-74)147-113(175)89(63-95(159)160)135-92(154)64-132-100(162)85(59-68(5)6)144-99(161)75(125)58-67(3)4;3-2(4,5)1(6)7/h13-21,34-39,67-71,75-90,96-98,152H,11-12,22-33,40-66,120-125H2,1-10H3,(H,132,162)(H,133,177)(H,134,153)(H,135,154)(H,136,166)(H,137,168)(H,138,164)(H,139,172)(H,140,173)(H,141,176)(H,142,163)(H,143,165)(H,144,161)(H,145,169)(H,146,174)(H,147,175)(H,148,167)(H,149,178)(H,150,170)(H,151,171)(H,155,156)(H,157,158)(H,159,160)(H,179,180)(H4,126,127,130)(H4,128,129,131);(H,6,7)/t70-,71-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,96-,97-,98-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INHAVGSZAMVFRM-JYADBDMOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H197F3N32O31 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2653.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodologies for Synthesis and Purification of Research Grade Ll 37 Llg Trifluoroacetate

Solid-Phase Peptide Synthesis Strategies for LL-37 LLG

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone for the artificial production of peptides like LL-37. peptide.com The most prevalent and effective strategy for synthesizing LL-37 is the Fmoc (9-fluorenylmethyloxycarbonyl) chemistry approach. nih.govchempep.com This method involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com

The synthesis process begins with the selection of an appropriate solid support, such as Rink amide resin, which will yield a C-terminal amide upon cleavage, a common feature of many bioactive peptides. uci.edu The first amino acid, protected at its α-amino group with the Fmoc moiety, is coupled to the resin. The synthesis cycle then consists of two main steps:

Deprotection: The Fmoc group is removed from the N-terminal amino acid of the growing peptide chain. This is typically achieved using a solution of a secondary amine, such as piperidine in a solvent like dimethylformamide (DMF). chempep.com

Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly deprotected N-terminus of the peptide chain. Common coupling reagents include HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used in conjunction with a base like N,N-diisopropylethylamine (DIPEA). nih.govresearchgate.net

This cycle of deprotection and coupling is repeated for each amino acid in the LL-37 sequence. peptide.com To enhance coupling efficiency and minimize side reactions, particularly for a long peptide like LL-37, microwave-assisted SPPS can be employed. researchgate.netresearchgate.net Microwave energy can accelerate both the deprotection and coupling steps, leading to a more efficient synthesis.

Throughout the synthesis, the side chains of reactive amino acids are protected with acid-labile protecting groups to prevent unwanted side reactions. For instance, tert-butyl (tBu) groups are used for serine, threonine, aspartic acid, and glutamic acid, while tert-butyloxycarbonyl (Boc) is used for lysine (B10760008), and pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) for arginine. peptide.comresearchgate.net

Table 1: Key Reagents in Fmoc-Based Solid-Phase Peptide Synthesis of LL-37

| Reagent/Component | Function |

| Resin | Insoluble support for the growing peptide chain (e.g., Rink amide resin). uci.edu |

| Fmoc-Amino Acids | Building blocks of the peptide with temporary N-terminal protection. chempep.com |

| Piperidine in DMF | Reagent for the removal of the Fmoc protecting group (deprotection). chempep.com |

| Coupling Reagents | Promote the formation of peptide bonds (e.g., HBTU, HATU). nih.govresearchgate.net |

| Base (e.g., DIPEA) | Activates the coupling reaction. nih.gov |

| Side-Chain Protecting Groups | Prevent side reactions during synthesis (e.g., tBu, Boc, Pbf). peptide.comresearchgate.net |

Post-Synthetic Processing and Cleavage Methodologies

Upon completion of the peptide chain assembly, the crude peptide must be cleaved from the solid-phase resin and the side-chain protecting groups must be simultaneously removed. This is accomplished using a strong acid, most commonly trifluoroacetic acid (TFA). iris-biotech.dewpmucdn.com The cleavage process generates highly reactive cationic species from the protecting groups and the resin linker. iris-biotech.de To prevent these reactive species from modifying sensitive amino acid residues such as tryptophan, methionine, and cysteine, a "cleavage cocktail" containing various scavengers is used. iris-biotech.depeptide.com

The composition of the cleavage cocktail is critical and is tailored to the amino acid sequence of the peptide. wpmucdn.com For a peptide like LL-37, which contains sensitive residues, a common cleavage cocktail is Reagent K. peptide.com

Table 2: Composition of a Typical Cleavage Cocktail (Reagent K)

| Component | Percentage (v/v) | Function |

| Trifluoroacetic Acid (TFA) | 82.5% | Cleaves the peptide from the resin and removes side-chain protecting groups. iris-biotech.de |

| Phenol | 5% | Scavenger for cationic species. wpmucdn.com |

| Water | 5% | Scavenger, particularly for tert-butyl cations. wpmucdn.com |

| Thioanisole | 5% | Protects tryptophan residues. peptide.com |

| 1,2-Ethanedithiol (EDT) | 2.5% | Scavenger that also helps to prevent re-attachment of the peptide to the resin. peptide.com |

The peptide-resin is treated with the cleavage cocktail for a period of a few hours at room temperature. peptide.com Following the cleavage reaction, the resin is filtered off, and the crude peptide is precipitated from the TFA solution by the addition of a cold organic solvent, typically methyl tert-butyl ether. peptide.com The precipitated peptide is then collected by centrifugation, washed with the cold solvent to remove residual scavengers and cleaved protecting groups, and finally dried under vacuum. This process yields the crude peptide as a trifluoroacetate (B77799) salt. mdpi.com

High-Performance Liquid Chromatography (HPLC) Purification and Counterion Management

The crude peptide product obtained after cleavage contains the desired full-length peptide along with various impurities. These impurities can include truncated sequences, deletion sequences, and peptides with incompletely removed protecting groups. bachem.com Therefore, a robust purification step is essential to isolate the target peptide to a high degree of purity. The standard and most effective method for peptide purification is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.comnih.gov

In RP-HPLC, the separation is based on the hydrophobicity of the components in the mixture. hplc.eu The crude peptide is dissolved in an aqueous solvent and loaded onto an HPLC column packed with a nonpolar stationary phase, typically silica modified with C18 alkyl chains. bachem.com The separation is achieved by eluting the column with a gradient of increasing organic solvent concentration, usually acetonitrile, in an aqueous mobile phase. bachem.comhplc.eu Both the aqueous and organic phases typically contain a small percentage (around 0.1%) of trifluoroacetic acid (TFA). bachem.comnih.gov The TFA acts as an ion-pairing agent, which improves peak shape and resolution by masking the charges on the peptide and the residual silanol groups on the stationary phase. nih.gov

The elution of the different components is monitored by UV absorbance, typically at wavelengths between 210 and 220 nm, which corresponds to the absorbance of the peptide bond. bachem.com Fractions are collected as they elute from the column, and those containing the pure target peptide, as determined by analytical HPLC, are pooled. bachem.com

Following purification, the peptide is in a solution containing TFA. To obtain the final solid product, the pooled fractions are lyophilized (freeze-dried). This process removes the water and acetonitrile, leaving the peptide as a trifluoroacetate salt.

Counterion Management:

The trifluoroacetate counterion, while beneficial for chromatography, may be undesirable in some biological assays. Therefore, a counterion exchange step may be necessary. This can be achieved using various methods, including ion-exchange chromatography or by performing multiple lyophilization cycles from a solution containing the desired counterion, such as hydrochloric acid or acetic acid. mdpi.combio-works.com Another approach involves using RP-HPLC with a mobile phase containing the desired counterion, effectively combining purification and counterion exchange into a single process. google.comgoogle.com

Table 3: Typical Parameters for RP-HPLC Purification of LL-37

| Parameter | Description |

| Stationary Phase | C18-modified silica. bachem.com |

| Mobile Phase A | 0.1% TFA in water. nih.govhplc.eu |

| Mobile Phase B | 0.1% TFA in acetonitrile. nih.govhplc.eu |

| Elution | Gradient of increasing Mobile Phase B concentration. bachem.comnih.gov |

| Detection | UV absorbance at 210-220 nm. bachem.com |

Analytical Quality Control and Purity Assessment for Research Applications

To ensure the suitability of synthetic LL-37 LLG Trifluoroacetate for research purposes, a comprehensive suite of analytical techniques is employed to verify its identity and assess its purity. polypeptide.com For most research applications, a purity level of >95% is recommended. genscript.comgenscript.com

The primary methods for quality control include:

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the principal method for determining the purity of the final peptide product. limitlesslifenootropics.comresolvemass.ca An analytical RP-HPLC run is performed on the purified peptide, and the purity is calculated based on the relative area of the main peptide peak in the chromatogram compared to the total area of all peaks. limitlesslifenootropics.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight. nih.govinnovagen.com Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are commonly used. ub.edu The experimentally determined mass should match the theoretical calculated mass of the LL-37 peptide. innovagen.com Tandem mass spectrometry (MS/MS) can be further used to sequence fragments of the peptide, providing definitive confirmation of the amino acid sequence. metwarebio.com

Amino Acid Analysis (AAA): This technique provides quantitative information about the amino acid composition of the peptide. alphalyse.comtamu.edu The peptide is hydrolyzed into its constituent amino acids, which are then separated and quantified. tamu.edunih.gov The resulting amino acid ratios are compared to the theoretical composition based on the LL-37 sequence. AAA is also considered a gold standard for accurately determining the net peptide content of the sample. alphalyse.combiosynth.com

Table 4: Analytical Methods for Quality Control of Research-Grade LL-37

| Analytical Method | Purpose | Information Obtained |

| Analytical RP-HPLC | Purity Assessment. limitlesslifenootropics.comresolvemass.ca | Percentage purity of the peptide. limitlesslifenootropics.com |

| Mass Spectrometry (MS) | Identity Confirmation. nih.govinnovagen.com | Molecular weight and amino acid sequence verification. metwarebio.commtoz-biolabs.com |

| Amino Acid Analysis (AAA) | Composition and Content Verification. alphalyse.comtamu.edu | Amino acid ratios and net peptide content. tamu.edubiosynth.com |

The combination of these analytical methods provides a comprehensive characterization of the synthetic this compound, ensuring that the material is of sufficient purity and has the correct chemical identity for use in research applications. polypeptide.comlimitlesslifenootropics.com

Molecular and Biophysical Characterization of Ll 37 Llg Trifluoroacetate

Conformational Analysis and Secondary Structure Elucidation

The biological activity of LL-37 is intrinsically linked to its three-dimensional structure, which is highly adaptable to its environment. mdpi.com In aqueous solutions, the peptide is largely unstructured, but it undergoes a significant conformational change to an α-helical structure in the presence of membranes or membrane-mimicking environments. mdpi.comnih.gov This structural transition is a key event for its antimicrobial and immunomodulatory functions. nih.gov

Circular Dichroism (CD) spectroscopy is a primary tool for investigating the secondary structure of LL-37. nih.gov Studies consistently show that LL-37 exists in a random coil conformation in aqueous solutions at physiological pH. nih.govnih.govresearchgate.net However, upon exposure to membrane-mimicking environments such as trifluoroethanol (TFE), detergent micelles (like sodium dodecyl sulfate, SDS), or lipid vesicles, the peptide rapidly adopts a predominantly α-helical conformation. nih.govresearchgate.netnih.gov This transition is characterized by the appearance of distinct minima in the CD spectrum at approximately 208 and 222 nm, which are hallmarks of α-helical structures. nih.govnih.gov The helical content has been directly correlated with the peptide's lytic and cytotoxic activity. nih.govmdpi.com The pH of the environment also influences its conformation; at physiological pH 7.4, LL-37 exhibits a helical structure, which transitions towards a random coil as the pH becomes more acidic. nih.gov

| Environment | Predominant Secondary Structure | Reference |

|---|---|---|

| Aqueous Solution (e.g., water, buffer) | Random Coil | nih.govnih.govnih.gov |

| Membrane-Mimicking Solvents (e.g., TFE) | α-Helix | nih.govresearchgate.net |

| Anionic Vesicles/Liposomes | α-Helix | nih.gov |

| Detergent Micelles (e.g., SDS, DPC) | α-Helix | nih.govfrontiersin.org |

| Acidic pH (below 7.4) | Random Coil | nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy has provided high-resolution three-dimensional structures of LL-37 in membrane-mimicking environments, offering deeper insights into its active conformation. mdpi.comnih.gov In the presence of dodecylphosphocholine (B1670865) (DPC) or SDS micelles, LL-37 adopts a distinct helix-break-helix structure. mdpi.comnih.govrcsb.org

Key structural features revealed by NMR include:

An amphipathic α-helical structure spanning approximately residues 2 to 31. rcsb.org

A central kink or bend around residues Gly-14 and Glu-16. rcsb.orgnih.gov

Unstructured and solvent-exposed N- and C-termini. mdpi.comnih.gov

The N-terminal helical domain is noted to be more dynamic, while the C-terminal helix is more structured and protected from the solvent. mdpi.com

These structural studies have also been instrumental in identifying the minimal active regions of the peptide. For instance, a 13-residue core fragment corresponding to residues 17-29 (KR-12) was identified as a key antimicrobial and anticancer region, which also adopts an amphipathic helical structure. rcsb.orgresearchgate.net The structure of LL-37 bound to micelles shows that hydrophobic residues are buried within the micelle core, while cationic residues remain at the surface, facilitating interaction with negatively charged membranes. mdpi.comrcsb.org

| Structural Feature | Residue Range | Description | Reference |

|---|---|---|---|

| Overall Structure in Micelles | 2-31 | Curved amphipathic helix-bend-helix motif | rcsb.org |

| Helical Bend | 14-16 | A flexible hinge region located between Gly-14 and Glu-16 | rcsb.orgnih.gov |

| Disordered Terminus | 32-37 | The C-terminal tail is unstructured and flexible | rcsb.org |

| Minimal Active Fragment (KR-12) | 18-29 | A short, amphipathic helix with potent antimicrobial activity | rcsb.org |

Fourier Transform Infrared (FTIR) spectroscopy complements CD and NMR data by confirming the secondary structure and providing information about the peptide's orientation relative to a lipid bilayer. nih.gov Polarized Attenuated Total Reflectance (ATR-FTIR) studies have shown that in the presence of phospholipid bilayers, LL-37 adopts an α-helical conformation. nih.gov The orientation of this helix is predominantly parallel to the surface of the lipid bilayer. nih.gov This surface-aligned state is a key feature of the "carpet-like" mechanism proposed for membrane disruption. mdpi.com

Solution State Behavior and Oligomerization Dynamics

The behavior of LL-37 in solution is highly dependent on its concentration and the ionic environment. nih.govresearchgate.net While it exists as an unstructured monomer at low concentrations in pure water, it has a propensity to self-associate and form oligomers under various conditions. mdpi.comresearchgate.net This oligomerization is considered important for its stability against proteolytic degradation and may influence its mechanism of action. nih.govresearchgate.net

Several findings detail this behavior:

At higher peptide concentrations, or in the presence of salts, LL-37 undergoes a structural transition to an α-helical state and forms aggregates. mdpi.comresearchgate.net

Chemical cross-linking experiments have demonstrated that LL-37 can exist as monomers, dimers, trimers, and even tetramers in aqueous solution, depending on the peptide concentration. researchgate.net

The oligomerization of LL-37 is believed to be a crucial factor for its cytotoxic activity. nih.gov Truncation studies have indicated that the C-terminal region is essential for tetramerization, while the N-terminal residues are also involved in peptide oligomerization. researchgate.net

Recent studies using techniques like α-hemolysin nanopores and mass spectrometry have begun to probe the dynamics of LL-37 fragment oligomerization at the single-molecule level, aiming to link specific oligomeric states to antimicrobial activity. nih.gov

The structural database of LL-37 now includes monomers, dimers, tetramers, and fiber-like structures, highlighting its remarkable conformational and oligomeric adaptability. nih.gov

Peptide-Membrane Interactions and Permeabilization Mechanisms

A defining characteristic of LL-37 is its potent ability to interact with and permeabilize cell membranes, which is the primary mechanism for its direct antimicrobial activity. nih.govnih.gov As a cationic peptide with a net charge of +6 at neutral pH, LL-37 preferentially interacts with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, primarily through electrostatic forces. nih.govmdpi.com

Following initial binding, the peptide disrupts the membrane integrity. nih.gov Several mechanisms have been proposed:

Carpet-like Mechanism : In this model, the peptides accumulate on the membrane surface, forming a "carpet". mdpi.com Once a critical concentration is reached, the peptides disrupt the bilayer integrity, possibly by causing membrane thinning or forming transient holes, leading to cell lysis. mdpi.com The parallel orientation of the LL-37 helix on the membrane surface, as shown by FTIR and solid-state NMR, supports this model. nih.gov

Transmembrane Pore Formation : Contrary to the carpet model, other studies have provided evidence that LL-37 can form stable, transmembrane pores. nih.gov Using techniques like oriented circular dichroism and neutron scattering, researchers have detected pores with water channel radii of 23–33 Å. nih.gov This mechanism involves the insertion of the peptide into the lipid bilayer, with the helical axis oriented approximately normal to the membrane plane. nih.gov

The specific mechanism employed by LL-37 may depend on factors like lipid composition of the target membrane and peptide concentration. mdpi.comnih.gov

The membrane-disrupting activity of LL-37 is frequently quantified using assays with model membrane systems like liposomes or vesicles. These assays typically involve encapsulating a fluorescent dye within the vesicles and monitoring its release upon addition of the peptide.

Research findings from these assays demonstrate that:

LL-37 effectively induces the leakage of fluorescent dyes from vesicles, confirming its ability to permeabilize lipid bilayers. nih.gov

This permeabilization effect is observed in vesicles mimicking the lipid composition of both bacterial and mitochondrial membranes. nih.gov The interaction appears to be directly with the membrane lipids, as the effect is observed in protein-free vesicles. nih.gov

At higher concentrations, LL-37 can cause the complete rupture and restructuring of vesicles, rather than just forming discrete pores. nih.gov

The peptide shows selectivity, readily inserting into and disrupting anionic phosphatidylglycerol (PG) monolayers (mimicking bacterial membranes), while having little effect on zwitterionic phosphatidylcholine (PC) or phosphatidylethanolamine (B1630911) (PE) monolayers (mimicking erythrocyte membranes). nih.gov This selectivity underpins its targeted antimicrobial action with lower toxicity to host cells. nih.gov

Planar Lipid Bilayer Electrophysiology and Pore Formation Studies

The mechanism by which the human cathelicidin (B612621) peptide LL-37 permeabilizes target cell membranes has been a subject of extensive investigation. Initial studies using techniques like polarized Fourier-transform infrared spectroscopy (FTIR) and solid-state NMR observed that LL-37 binds to lipid bilayers in an α-helical form, with the helix axis lying parallel to the plane of the membrane. nih.gov This orientation led to the widespread belief that LL-37 disrupts membranes via a non-pore "carpet" mechanism. nih.govmdpi.com In this model, the peptides accumulate on the membrane surface, and once a critical concentration is reached, they disrupt the bilayer integrity in a detergent-like manner, leading to membrane dissolution without forming discrete, stable pores. researchgate.net

However, subsequent research has provided compelling evidence for the formation of transmembrane pores. nih.govrice.edu Using methods like neutron in-plane scattering and X-ray diffraction on stacked lipid bilayers, researchers discovered that LL-37 can indeed insert into the membrane and form pores. nih.gov The formation of these pores was found to coincide with a reorientation of the peptide's helical axis to a position approximately normal to the plane of the membrane. nih.govrice.edu

These pores are characterized as the "toroidal" type, where the peptides and the lipid headgroups bend together to line the channel, creating a continuous surface from the outer to the inner leaflet of the bilayer. nih.gov This is in contrast to the "barrel-stave" model where peptides alone form the pore lining. The water channels of LL-37-induced pores have been measured to have radii ranging from 23 to 33 Å, with the size depending on the peptide-to-lipid ratio. nih.gov Studies on giant unilamellar vesicles (GUVs) support a two-state model, where LL-37 binds to the membrane surface at low concentrations and then forms transmembrane pores at higher concentrations. nih.gov

The discrepancy between early and later findings has been attributed to the experimental conditions, particularly the hydration and spacing of bilayers in multilayered membrane preparations. nih.govrice.edu Pores and the perpendicular orientation of LL-37 were observed only when the spacing between lipid bilayers was sufficiently large (exceeding ~70 Å), a condition described as a swollen state with excess water. rice.edu In less hydrated, more tightly packed multilayer systems, the peptide remains in the surface-aligned state, which explains why pores were not initially detected. nih.gov Electrophysiology techniques using planar lipid bilayers, which separate two aqueous compartments, are instrumental in directly measuring the ion channel activity associated with such pore formation. mdpi.comresearchgate.netmdpi.com

| Parameter | Observation | Methodology | Reference |

|---|---|---|---|

| Initial Proposed Mechanism | Carpet-like disruption; no discrete pores. | Polarized FTIR, Solid-State NMR | nih.gov |

| Peptide Orientation (Carpet Model) | α-helical axis lies parallel to the membrane surface. | Polarized FTIR, Solid-State NMR | nih.gov |

| Confirmed Mechanism | Formation of transmembrane toroidal pores. | Neutron in-plane scattering, X-ray diffraction, GUV experiments | nih.gov |

| Peptide Orientation (Pore Model) | α-helical axis orients approximately normal to the membrane plane. | X-ray diffraction | nih.govrice.edu |

| Pore Water Channel Radius | 23 to 33 Å, dependent on peptide-to-lipid ratio. | X-ray diffraction | nih.gov |

| Condition for Pore Formation | High peptide-to-lipid ratios; sufficient inter-bilayer spacing (>70 Å) in multilayer systems. | GUV experiments, X-ray diffraction | nih.govrice.edu |

Molecular Dynamics Simulations of Membrane Integration

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic process of LL-37's interaction with and integration into lipid bilayers, complementing experimental findings. nih.govresearchgate.netnih.gov These computational studies have been crucial in demonstrating the peptide's selective interaction with different types of model membranes, which mimic those of bacteria and mammals. nih.govresearchgate.net

Simulations typically model LL-37 in the presence of lipid bilayers such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), which is zwitterionic and represents mammalian membranes, and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol (POPG), which is anionic and mimics bacterial membranes. nih.govresearchgate.net Due to its net positive charge (+6), the cationic LL-37 peptide exhibits a strong electrostatic attraction to the negatively charged POPG bilayer. nih.govnih.gov

MD simulations consistently show that LL-37 is rapidly absorbed onto the surface of POPG bilayers. researchgate.netnih.gov During this interaction, the peptide largely maintains its α-helical conformation, particularly in its core region, and orients itself parallel to the bilayer surface. nih.govresearchgate.net This initial binding leads to significant deformation of the POPG bilayer, which is considered the first step in membrane disruption. researchgate.netnih.gov

In stark contrast, the interaction with the neutral POPC bilayer is much slower and less pronounced. nih.govresearchgate.net In these simulations, LL-37 loses a significant portion of its helical structure upon interacting with the POPC surface and only partially inserts into the bilayer. nih.govnih.gov The membrane itself shows little to no significant deformation. researchgate.netresearchgate.net This differential interaction, driven primarily by electrostatics, provides a molecular basis for the selective toxicity of LL-37 towards bacterial cells over host cells. nih.govnih.govstudy.com The simulations effectively model the initial stages of membrane disruption that precede the pore formation observed in electrophysiology studies. nih.govresearchgate.net

| Parameter | Interaction with Anionic POPG Bilayer (Bacterial Mimic) | Interaction with Zwitterionic POPC Bilayer (Mammalian Mimic) | Reference |

|---|---|---|---|

| Initial Interaction | Rapid absorption onto the bilayer surface. | Slower approach and weaker interaction with the surface. | nih.govresearchgate.netnih.gov |

| Driving Force | Strong electrostatic attraction between cationic peptide and anionic lipids. | Weaker, non-specific interactions. | nih.govnih.gov |

| Peptide Conformation | Largely maintains its α-helical structure, especially in the core region. | Significant loss of helical conformation during interaction. | nih.govnih.govresearchgate.net |

| Peptide Orientation | Lies parallel to the bilayer surface during initial absorption. | Less defined orientation. | nih.govnih.gov |

| Membrane Effect | Causes significant deformation and thinning of the bilayer. | Only partial peptide entry with little to no deformation. | researchgate.netnih.gov |

| Simulation Duration | Simulations are often run for 600 ns or more to observe these interactions. | nih.govresearchgate.net |

Influence of the Trifluoroacetate (B77799) Counterion on Peptide Structure and Activity

Synthetic peptides produced via solid-phase peptide synthesis (SPPS) are typically cleaved from the resin and purified using strong acids, most commonly trifluoroacetic acid (TFA). nih.govresearchgate.net Consequently, the final lyophilized product is often a salt, with trifluoroacetate (TFA⁻) acting as the counterion to the positively charged residues of the peptide. nih.gov The presence and identity of this counterion are not trivial, as they can significantly influence the peptide's secondary structure, stability, and biological activity. nih.govnih.gov

Furthermore, the TFA⁻ counterion can present challenges in biophysical characterization. In Fourier-transform infrared (FTIR) spectroscopy, TFA⁻ produces a strong absorbance band around 1670 cm⁻¹, which overlaps with the amide I band (1600–1700 cm⁻¹) used to determine protein secondary structure. genscript.com This interference can complicate conformational analysis. Similarly, in circular dichroism (CD) spectroscopy, TFA can decrease the pH of unbuffered solutions, which in turn can affect peptide structure and confound studies on pH-dependent activity. genscript.com

In the case of LL-37, stability can also be affected by the counterion. One study noted that converting LL-37 trifluoroacetate to LL-37 hydrochloride resulted in a peptide with lower stability, which underwent slow hydrolysis in both aqueous solution and as a lyophilized powder. nih.gov This suggests that the trifluoroacetate salt form may offer greater stability for prolonged storage. nih.gov These findings underscore the importance of considering and reporting the counterion present in peptide preparations, as it is an integral part of the compound that can modulate its physicochemical and biological properties. nih.govresearchgate.net

| Property | Trifluoroacetate (TFA⁻) | Chloride (Cl⁻) | Acetate (B1210297) (CH₃COO⁻) | Reference |

|---|---|---|---|---|

| Origin | Common remnant from SPPS cleavage and purification. | Prepared by ion exchange or lyophilization from HCl. | Prepared by ion exchange. | nih.gov |

| Stability of LL-37 | Considered more stable for storage. | Lower stability; subject to slow hydrolysis. | Data specific to LL-37 stability is less detailed compared to TFA/HCl. | nih.gov |

| Biological Activity | Exhibits specific antistaphylococcal and hemolytic activity profiles that differ from other salts. | Activity profiles differ from trifluoroacetate and acetate salts. | Can substantially contribute to hemolysis in some peptides. | nih.govgenscript.com |

| Spectroscopic Interference | Strong IR band (~1670 cm⁻¹) overlaps with amide I, complicating FTIR analysis. Can alter pH in CD studies. | Generally considered non-interfering in IR and CD spectroscopy. | Less spectroscopic interference than TFA. | genscript.com |

Advanced Mechanistic Investigations of Ll 37 Llg Trifluoroacetate Biological Activities

Antimicrobial Action Mechanisms

The antimicrobial prowess of LL-37 stems from its amphipathic α-helical structure and cationic nature, which facilitate its interaction with and disruption of microbial membranes. youtube.commdpi.com This peptide demonstrates broad-spectrum activity against bacteria, fungi, and certain viruses. nih.govyoutube.com

A primary mechanism of LL-37's antibacterial action is the physical disruption of bacterial cell membranes. nih.govrevistabionatura.com The peptide's net positive charge allows it to preferentially bind to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. mdpi.comnih.gov This electrostatic attraction is a key factor in its selective targeting of microbial cells over host cells, whose membranes are typically zwitterionic or neutral. nih.gov

Following the initial binding, LL-37 inserts into the lipid bilayer, leading to membrane permeabilization and ultimately, cell lysis. youtube.comnih.gov Several models have been proposed to describe this process:

Carpet-like mechanism: In this model, LL-37 peptides accumulate on the surface of the bacterial membrane, forming a "carpet." mdpi.com Once a critical concentration is reached, the peptides disrupt the membrane's integrity in a detergent-like manner, leading to the formation of transient holes and the eventual disintegration of the membrane. mdpi.comresearchgate.net

Toroidal pore model: This model suggests that LL-37 peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a continuous pore where the peptide molecules are associated with the lipid head groups. researchgate.net This pore allows for the leakage of intracellular contents, leading to cell death. youtube.com

Barrel-stave model: In this model, the peptides aggregate and insert into the membrane perpendicularly, forming a barrel-like structure that creates a transmembrane pore. researchgate.net

The specific mechanism employed by LL-37 can be influenced by factors such as the peptide concentration and the lipid composition of the target membrane. mdpi.com

| Model | Description | Key Feature |

|---|---|---|

| Carpet-like | Peptides accumulate on the membrane surface, disrupting it in a detergent-like manner at a critical concentration. mdpi.comresearchgate.net | Membrane disintegration without discrete pore formation. |

| Toroidal Pore | Peptides insert into the membrane, inducing lipid bending to form a pore lined by both peptides and lipid head groups. researchgate.net | Leakage of intracellular contents through a lipid-lined pore. youtube.com |

| Barrel-Stave | Peptides aggregate and insert perpendicularly into the membrane to form a barrel-like transmembrane pore. researchgate.net | Formation of a peptide-lined channel. |

In addition to its membrane-disrupting activities, LL-37 can translocate across the bacterial membrane to interact with intracellular targets. youtube.comnih.gov This intracellular action represents a secondary, non-membranolytic mechanism of antimicrobial activity. Once inside the cell, LL-37 can bind to nucleic acids (DNA and RNA), interfering with essential cellular processes such as replication, transcription, and translation. nih.govyoutube.com The cationic nature of LL-37 facilitates its binding to the negatively charged phosphate backbone of DNA and RNA. mdpi.com Furthermore, LL-37 has been shown to interact with bacterial proteins, potentially inhibiting enzymatic activity or other critical protein functions. youtube.com

LL-37 can also combat bacterial infections by interfering with their virulence mechanisms, particularly biofilm formation. nih.govasm.org Biofilms are structured communities of bacteria encased in a self-produced matrix, which offer protection against antibiotics and host immune responses. LL-37 has been shown to potently inhibit the formation of bacterial biofilms at concentrations well below those required to kill the bacteria. nih.govasm.org

Studies on Pseudomonas aeruginosa have revealed that LL-37 can prevent biofilm formation by:

Decreasing bacterial attachment: It interferes with the initial step of biofilm development. nih.govresearchgate.net

Stimulating twitching motility: This can prevent the stable attachment required for biofilm maturation. nih.govresearchgate.net

Influencing quorum sensing systems: LL-37 can downregulate genes essential for biofilm development that are controlled by the Las and Rhl quorum sensing systems. nih.govasm.orgamegroups.org

LL-37 also demonstrates an inhibitory effect on key virulence factors of P. aeruginosa, including exotoxin A, elastase, and pyocyanin. amegroups.orgnih.gov

The antimicrobial activity of LL-37 extends to fungal and viral pathogens. nih.govnih.gov

Antifungal Mechanisms: Against fungi such as Candida albicans and Aspergillus fumigatus, LL-37's primary mechanism involves interaction with the fungal cell membrane, leading to permeabilization. nih.govnih.gov Live-cell imaging has shown that LL-37 rapidly localizes to the C. albicans cell membrane, causing permeabilization and subsequent cell death within minutes. nih.gov In the case of A. fumigatus, LL-37 can directly bind to the fungal surface, disrupt the cell wall integrity, and inhibit mycelial growth. nih.gov

Antiviral Mechanisms: LL-37 exhibits antiviral activity against a range of enveloped viruses. youtube.commindbodyfunctionalmedicine.com Its mechanisms of viral inhibition include:

Direct interaction with the viral envelope: This can lead to the disruption of the envelope's integrity. mindbodyfunctionalmedicine.com

Inhibition of viral entry: LL-37 can bind to viral envelope proteins, thereby blocking the virus from attaching to and entering host cells. mindbodyfunctionalmedicine.com

Interference with viral replication: The peptide can also affect intracellular viral replication processes. mindbodyfunctionalmedicine.com

Immunomodulatory Mechanisms in Host Defense

Beyond its direct antimicrobial actions, LL-37 is a potent immunomodulatory molecule that plays a critical role in orchestrating the host's immune response to infection and injury. researchgate.netubc.ca It can influence the behavior of various immune cells, including neutrophils, monocytes, mast cells, and T cells. mdpi.comresearchgate.net

LL-37 exerts its immunomodulatory effects by engaging with specific cell surface and intracellular receptors on host cells. mdpi.commdpi.com

Formyl Peptide Receptor-Like 1 (FPRL1/FPR2): LL-37 is a known chemoattractant for several immune cells, including neutrophils, monocytes, and T cells. mdpi.comresearchgate.net This chemotactic activity is largely mediated through its interaction with the G-protein coupled receptor (GPCR) known as Formyl Peptide Receptor-Like 1 (FPRL1, also known as FPR2). mdpi.commdpi.com Binding of LL-37 to FPRL1 on these cells triggers downstream signaling cascades that lead to cell migration towards sites of infection or inflammation. mdpi.com

Toll-Like Receptors (TLRs): LL-37 can modulate the activity of Toll-Like Receptors (TLRs), which are key pattern recognition receptors in the innate immune system. lu.senih.gov LL-37's interaction with TLRs is complex and can lead to either pro-inflammatory or anti-inflammatory responses depending on the context.

A significant aspect of this interaction is LL-37's ability to bind to self-DNA and self-RNA released from damaged host cells. nih.govmdpi.com These LL-37-nucleic acid complexes can then be internalized by plasmacytoid dendritic cells (pDCs) and activate intracellular TLR9 (for DNA) and TLR7 (for RNA). nih.gov This activation leads to the production of type I interferons, a critical component of the antiviral response, but also implicated in the pathogenesis of autoimmune diseases like psoriasis. nih.govmdpi.com In keratinocytes, LL-37 has been shown to activate TLR8, leading to the induction of pro-inflammatory cytokines. researchgate.net Furthermore, LL-37 can influence the expression levels of various TLRs in mast cells, suggesting a role in fine-tuning the cellular response to microbial components. nih.gov

| Receptor | Receptor Type | Primary Cellular Outcome | Affected Immune Cells |

|---|---|---|---|

| FPRL1/FPR2 | G-protein coupled receptor (GPCR) | Chemotaxis (cell migration). mdpi.commdpi.com | Neutrophils, monocytes, T cells. mdpi.comresearchgate.net |

| TLR9 | Intracellular Toll-Like Receptor | Recognition of LL-37/self-DNA complexes, induction of Type I interferons. nih.gov | Plasmacytoid dendritic cells (pDCs). nih.gov |

| TLR7 | Intracellular Toll-Like Receptor | Recognition of LL-37/self-RNA complexes, induction of Type I interferons. nih.gov | Plasmacytoid dendritic cells (pDCs). nih.gov |

| TLR8 | Intracellular Toll-Like Receptor | Activation and induction of pro-inflammatory cytokines. researchgate.net | Keratinocytes. researchgate.net |

Chemotactic Activities and Cellular Recruitment Mechanisms

LL-37 LLG trifluoroacetate (B77799) is a potent chemoattractant, playing a crucial role in orchestrating the migration of various immune cells to sites of inflammation and injury. This function is fundamental to the initiation of both innate and adaptive immune responses. The peptide directly attracts a range of leukocytes, including neutrophils, monocytes, eosinophils, and T lymphocytes. ashpublications.orgmdpi.comnih.gov

The chemotactic activity of LL-37 is mediated through its interaction with specific cell surface receptors. A key receptor involved in this process is the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1). mdpi.comfrontiersin.org By binding to FPR2 on immune cells, LL-37 initiates intracellular signaling cascades that lead to directed cell movement. nih.gov For instance, LL-37's ability to induce the migration of neutrophils, monocytes, and even mesenchymal stromal cells (MSCs) has been linked to its activation of FPR2. nih.govkarger.com

Beyond direct chemoattraction, LL-37 indirectly promotes cellular recruitment by stimulating the production and release of other chemokines from various cell types. It can induce the transcription of CXCL8 (also known as IL-8), a potent neutrophil chemoattractant, and stimulate the secretion of CCL2 (also known as MCP-1), which recruits monocytes. nih.govnih.gov This dual mechanism of direct and indirect chemotaxis amplifies the influx of immune cells to the target site, enhancing the host's defensive capabilities. nih.gov Studies have demonstrated a concentration-dependent migration of polymorphonuclear (PMN) leukocytes and peripheral blood mononuclear cells (PBMCs) towards LL-37, with a selective chemotactic response observed for CD4+ T lymphocytes. ashpublications.org

Anti-inflammatory and Pro-resolving Effects at the Molecular and Cellular Level

LL-37 LLG trifluoroacetate exhibits a complex immunomodulatory profile, possessing both pro- and anti-inflammatory properties that are highly dependent on the specific microenvironment and cellular context. nih.govnih.gov One of its most significant anti-inflammatory functions is the ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock. mdpi.comnih.govmdpi.com This neutralization prevents LPS from activating Toll-like receptor 4 (TLR4), thereby downregulating the subsequent inflammatory cascade and reducing the production of pro-inflammatory cytokines. nih.gov

The peptide can modulate cytokine and chemokine responses in various ways. While it can induce pro-inflammatory chemokines to recruit immune cells, it also demonstrates the ability to suppress the production of key pro-inflammatory cytokines like TNF-α and down-regulate inflammatory responses mediated by IFN-γ, IL-4, and IL-12. nih.govnih.gov For example, in the presence of an infectious challenge, LL-37 can alter TLR-to-NFκB signaling pathways to suppress endotoxin-induced inflammation. nih.gov

Furthermore, LL-37 contributes to the resolution of inflammation. It can influence the differentiation of macrophages, potentially shifting them towards a less inflammatory M2 phenotype under certain conditions. nih.gov The peptide also promotes the production of anti-inflammatory cytokines such as IL-10 and IL-1 receptor antagonist (IL-1RA). nih.govnih.gov Recent research suggests that aspirin, a common nonsteroidal anti-inflammatory drug (NSAID), can trigger the production of specialized pro-resolving mediators by modifying the activity of the COX-2 enzyme, a pathway that shares conceptual similarities with the complex balancing act of pro- and anti-inflammatory signals managed by peptides like LL-37. wikipedia.org This highlights the peptide's role not just in initiating an immune response, but also in actively participating in its resolution to restore tissue homeostasis.

Modulation of Neutrophil Extracellular Trap (NET) Formation

This compound has been identified as a significant modulator of Neutrophil Extracellular Trap (NET) formation, a unique defense mechanism employed by neutrophils. ucsd.edu NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins, which are expelled by neutrophils to trap and kill pathogens.

Research has shown that LL-37 can directly induce and facilitate the formation of NETs from neutrophils. nih.govucsd.edunih.gov Immunofluorescence microscopy has revealed that LL-37 significantly promotes NET formation both on its own and in the presence of other classical NET inducers like phorbol myristate acetate (B1210297) (PMA) or bacteria such as Staphylococcus aureus. ucsd.eduscispace.com This induction of NETosis, the specific cell death pathway leading to NET formation, is associated with the disruption of the neutrophil's nuclear membrane, a process that LL-37 appears to facilitate. ucsd.eduresearchgate.net

The mechanism behind this induction is linked to the peptide's biophysical properties. Studies using fragments of LL-37 have indicated that the hydrophobic character of the peptide is primarily responsible for mediating NET induction. ucsd.eduresearchgate.net Once formed, NETs can also serve as a source of LL-37, as the peptide is a component of these structures. nih.gov This creates a potential positive feedback loop where LL-37 promotes NET formation, and the released NETs contain more LL-37. nih.govnih.gov Furthermore, LL-37 can protect NETs from degradation by bacterial nucleases, thereby prolonging their antimicrobial activity at the site of infection. researchgate.net

| Aspect of NET Modulation | Key Finding | Supporting Evidence |

|---|---|---|

| Induction of NETs | LL-37 directly induces neutrophils to form NETs. ucsd.edunih.gov | Observed in vitro with purified neutrophils, both alone and with other stimuli (PMA, bacteria). scispace.com |

| Mechanism of Induction | Mediated by the peptide's hydrophobic character, leading to nuclear membrane disruption. ucsd.eduresearchgate.net | Studies with LL-37 fragment libraries and confocal microscopy. ucsd.eduscispace.com |

| Synergistic Effects | Enhances NET formation in the presence of other inducers. ucsd.edu | Increased NETs observed when co-stimulated with PMA or S. aureus. scispace.com |

| Stabilization of NETs | Protects NETs from degradation by bacterial nucleases. researchgate.net | NETs treated with LL-37 showed increased resistance to nuclease activity. researchgate.net |

Influence on Antigen Presentation and Adaptive Immune Responses

This compound serves as a critical link between the innate and adaptive immune systems, significantly influencing the processes of antigen presentation and the subsequent adaptive immune response. nih.gov It modulates the function of key antigen-presenting cells (APCs), particularly dendritic cells (DCs), which are essential for initiating T-cell-mediated immunity.

LL-37 can influence the differentiation of monocytes into DCs, promoting a phenotype characterized by enhanced endocytic capacity and upregulated expression of co-stimulatory molecules like CD86 and antigen-presenting molecules like HLA-DR. nih.govresearchgate.net This maturation process is crucial for effective antigen presentation to naive T cells. By promoting DC maturation and activation, LL-37 enhances their ability to process and present antigens, leading to a more robust T-cell response. researchgate.net

Furthermore, LL-37 can skew the adaptive immune response towards specific T helper (Th) cell lineages. It has been shown to promote Th1-inducing cytokine secretion from DCs and can alter the immune environment to favor a Th17-skewed response. nih.govresearchgate.net When conjugated with an antigen and administered orally in mouse models, LL-37 was found to alter the typically tolerogenic environment of the Peyer's patches. It led to an increase in IL-6-secreting DCs and Th17 cells, culminating in a potent antigen-specific immune response in both mucosal and systemic compartments. nih.gov This suggests that LL-37 not only enhances antigen presentation but also acts as a mucosal adjuvant, shaping the nature of the adaptive immune response. nih.gov

Mechanisms of Cellular Proliferation and Differentiation Modulation (Preclinical Context)

In preclinical studies, this compound has been shown to modulate the proliferation and differentiation of various cell types, playing a significant role in processes like tissue repair and regeneration. researchgate.net It can stimulate the migration and differentiation of mesenchymal stem cells (MSCs) and has been observed to promote the proliferation of airway epithelial cells and keratinocytes. nih.govnih.govresearchgate.net For instance, in the context of dental pulp stem cells (DPSCs), LL-37 has been shown to facilitate migration and promote odontogenic differentiation, particularly within an inflammatory microenvironment, by increasing the expression of dentin-related genes. researchgate.net

Angiogenesis Regulatory Pathways

LL-37 is a potent, direct inducer of angiogenesis, the formation of new blood vessels from pre-existing ones, which is a critical process in wound healing and tissue repair. nih.govresearchgate.net Its pro-angiogenic effects are mediated through the activation of several key signaling pathways in endothelial cells.

One of the primary mechanisms involves the activation of the Formyl Peptide Receptor 2 (FPR2) on endothelial cells. frontiersin.orgnih.gov This interaction triggers downstream signaling cascades that promote endothelial cell migration and tube formation. frontiersin.org LL-37 also stimulates angiogenesis by transactivating the Epidermal Growth Factor Receptor (EGFR), leading to the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway. frontiersin.orgnih.gov

Furthermore, LL-37 has been shown to increase the expression of Vascular Endothelial Growth Factor A (VEGFA), a pivotal regulator of angiogenesis. frontiersin.org This upregulation, in turn, enhances the phosphorylation and activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway. frontiersin.orgnih.gov This pathway is crucial for promoting endothelial cell proliferation, survival, and migration. nih.gov Another identified pro-angiogenic mechanism involves the induction of prostaglandin E2 (PGE2) synthesis in endothelial cells in a cyclooxygenase-1 (COX-1)-dependent manner, which then signals through the PGE2 receptor EP3. researchgate.netahajournals.org

| Pathway/Receptor | Mechanism of Action | Outcome |

|---|---|---|

| FPR2 (FPRL1) | Direct activation on endothelial cells. frontiersin.orgnih.gov | Promotes endothelial cell migration and tube formation. frontiersin.org |

| EGFR/ERK | Transactivation of EGFR leading to ERK pathway activation. frontiersin.orgnih.gov | Stimulates endothelial cell activation. frontiersin.org |

| VEGFA and PI3K/AKT/mTOR | Upregulates VEGFA expression, enhancing PI3K/AKT/mTOR phosphorylation. frontiersin.orgnih.gov | Increases endothelial cell proliferation, survival, and migration. nih.gov |

| COX-1/PGE2/EP3 | Induces COX-1-dependent PGE2 synthesis, which signals via the EP3 receptor. researchgate.netahajournals.org | Triggers prostaglandin-dependent angiogenesis. researchgate.net |

Epithelial Cell Migration and Wound Healing Mechanisms

This compound plays a vital role in all phases of wound healing, including inflammation, cell proliferation, and tissue remodeling. nih.govnih.gov A key aspect of its pro-healing activity is its ability to stimulate the migration and proliferation of epithelial cells, particularly keratinocytes, which is essential for re-epithelialization—the process of covering the wound surface. nih.govnih.gov

The mechanism for this stimulation often involves the transactivation of the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov By activating EGFR, LL-37 triggers intracellular signaling pathways that promote keratinocyte migration and proliferation, thus accelerating wound closure. nih.govnih.gov In addition to its effects on keratinocytes, LL-37 also promotes the proliferation and migration of fibroblasts, cells that are crucial for producing the new extracellular matrix needed to repair the damaged tissue. researchgate.net The peptide's potent pro-angiogenic effects further support the wound healing process by ensuring the new tissue receives an adequate supply of oxygen and nutrients. nih.gov Topical application of LL-37 in preclinical models has been shown to increase vascularization and re-epithelialization, confirming its significant role in wound regeneration. nih.gov

Anti-Cancer Mechanisms in Preclinical Models

The human cathelicidin (B612621) peptide LL-37, the biologically active component of this compound, demonstrates complex and often tissue-specific anti-cancer activities in preclinical studies. researchgate.netfrontiersin.org Its mechanisms of action are multifaceted, targeting cancer cells directly through the induction of cell death pathways and indirectly by modulating the tumor microenvironment, including angiogenesis and immune responses. nih.govfrontiersin.org While in some cancers like ovarian, lung, and breast cancer, LL-37 has been observed to have pro-tumorigenic effects, in other contexts such as colon cancer, gastric cancer, and hematologic malignancies, it functions as a tumor suppressor. researchgate.netnih.gov

A primary anti-cancer mechanism of LL-37 is the induction of programmed cell death, primarily through a caspase-independent apoptotic pathway. nih.govnih.gov This contrasts with many conventional chemotherapies that rely on caspase-dependent apoptosis. In colon cancer cells, LL-37 has been shown to activate a G-protein-coupled receptor (GPCR), initiating a signaling cascade involving p53. nih.govneuropharmac.com This leads to an altered balance of Bcl-2 family proteins, specifically the upregulation of pro-apoptotic Bax and Bak and the downregulation of anti-apoptotic Bcl-2. nih.govresearchgate.net

This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane, leading to the release of key mediators of caspase-independent apoptosis: apoptosis-inducing factor (AIF) and endonuclease G (EndoG). nih.govnih.gov These factors translocate from the mitochondria to the nucleus, where they initiate DNA fragmentation and chromatin condensation, culminating in cell death. nih.govnih.gov A similar caspase-independent mechanism involving AIF has been identified in Jurkat T leukemia cells, which is also dependent on calpain activation. neuropharmac.comresearchgate.net

The ability of LL-37 to trigger cell death is not limited to apoptosis. At higher concentrations, the peptide's membrane-perturbing properties can lead to necrotic cell death, characterized by a loss of membrane integrity. oup.com This dual capability to induce both apoptosis and necrosis makes it a potent agent against cancer cells that may have developed resistance to traditional apoptotic pathways. oup.com

| Cancer Type | Key Molecular Pathway | Mediators | Outcome |

|---|---|---|---|

| Colon Cancer | GPCR-p53-Bax/Bak/Bcl-2 signaling cascade nih.govneuropharmac.com | AIF, EndoG nih.govresearchgate.net | Caspase-independent apoptosis |

| Hematologic Malignancy (Jurkat T leukemia) | Ca2+/calpain-dependent pathway nih.govneuropharmac.com | AIF neuropharmac.comresearchgate.net | Caspase-independent apoptosis |

| Gastric Cancer | Activation of Bone Morphogenetic Protein (BMP) signaling neuropharmac.comresearchgate.net | p21Waf1, Cyclin E2 neuropharmac.com | Cell cycle arrest and apoptosis |

The role of LL-37 in tumor angiogenesis—the formation of new blood vessels that supply tumors with nutrients—is highly context-dependent. While some studies report pro-angiogenic effects, particularly in breast and ovarian cancer, other research highlights its ability to inhibit this process in different cancer models. ahajournals.orgnih.gov In gastric cancer, for instance, LL-37 can act as a tumor moderator by limiting angiogenesis through its interaction with the formyl peptide receptor 1 (FPR1). neuropharmac.com

By inhibiting the formation of new blood vessels, LL-37 can effectively starve tumors, restricting their growth and potential for metastasis. The peptide's influence on metastasis is also linked to its ability to modulate signaling pathways that control cell migration and invasion. Although LL-37 can promote invasion in some cancer types, fragments derived from the C-terminal of LL-37 have demonstrated tumor-inhibitory effects, suggesting that specific domains of the peptide could be leveraged to develop anti-metastatic agents. nih.gov

| Cancer Model | Receptor/Pathway | Mechanism of Inhibition |

|---|---|---|

| Gastric Cancer | Formyl peptide receptor 1 (FPR1) neuropharmac.com | Limits the formation of new blood vessels in the tumor microenvironment. |

| General Anti-Tumor Models | Modulation of pro-angiogenic factors | C-terminal fragments of LL-37 show tumor inhibitory effects, which can include suppression of angiogenesis-promoting signals. nih.gov |

Beyond its direct effects on cancer cells, this compound exerts significant anti-cancer activity by reprogramming the tumor microenvironment (TME). The TME is often immunosuppressive, which allows cancer cells to evade the host's immune system. frontiersin.org LL-37 can counteract this immunosuppression by modulating the activity and population of various immune cells. frontiersin.orgbohrium.com

In preclinical models of pancreatic cancer, LL-37 treatment has been shown to decrease the presence of immunosuppressive cells, such as myeloid-derived suppressor cells (MDSCs) and M2 macrophages. frontiersin.org Concurrently, it increases the infiltration of anti-cancer effector cells, including CD4+ helper T cells and CD8+ cytotoxic T cells, into the tumor. frontiersin.org This shift from an immunosuppressive to an anti-tumor immune landscape is critical for effective cancer clearance.

Furthermore, LL-37 can act as an immune adjuvant, enhancing the efficacy of other immunotherapies. It has been shown to potentiate the tumor-suppressing activity of natural killer (NK) cells. nih.govmdpi.com For example, when combined with CpG-oligodeoxynucleotides (a TLR9 ligand), LL-37 produces synergistic anti-tumor effects by enhancing the proliferation and activation of NK cells. frontiersin.orgnih.gov This suggests that LL-37 not only helps initiate an anti-tumor immune response but can also amplify it, making it a promising component for combination cancer therapies. frontiersin.org

| Immune Cell Type | Effect of LL-37 | Observed Cancer Model |

|---|---|---|

| Myeloid-Derived Suppressor Cells (MDSCs) | Downregulation/Reduction frontiersin.org | Pancreatic Cancer |

| M2 Macrophages | Downregulation/Reduction frontiersin.org | Pancreatic Cancer |

| CD8+ T Cells (Cytotoxic T Lymphocytes) | Upregulation/Increased Infiltration frontiersin.org | Pancreatic Cancer |

| CD4+ T Cells (Helper T Lymphocytes) | Upregulation/Increased Infiltration frontiersin.org | Pancreatic Cancer |

| Natural Killer (NK) Cells | Enhanced cytotoxic activity and proliferation nih.govmdpi.com | Ovarian Cancer, General Models |

Preclinical Research Models and Experimental Systems

In Vitro Cellular and Microbial Models for Activity Assessment

In vitro models are fundamental in elucidating the bioactivity of LL-37 LLG Trifluoroacetate (B77799), providing controlled environments to assess its antimicrobial efficacy and mechanisms of action at a cellular level. These systems range from simple microbial cultures to more complex multi-cell arrangements that mimic physiological conditions.

The antimicrobial activity of LL-37 is quantified using standardized broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of the peptide that inhibits visible microbial growth, while the MBC is the lowest concentration that results in microbial death.

Research has demonstrated that LL-37 exhibits broad-spectrum activity against a variety of bacterial and fungal pathogens. For instance, a commercial synthetic LL-37 (cLL-37) showed MIC values ranging from 9.38 µg/mL to 75 µg/mL against several ATCC bacterial strains. nih.gov However, these concentrations did not always achieve a bactericidal effect for all isolates. nih.gov Against clinical isolates of Staphylococcus, truncated analogues of LL-37, such as GF-17 and FK-16, have demonstrated lower MIC and MBC values compared to the full-length cLL-37, indicating enhanced antimicrobial potency in some cases. nih.gov

Against fungal species, particularly Candida, LL-37 and its analogues have also shown significant activity. Analogues LL37-1 and AC-2 displayed potent antifungal effects against various Candida strains with MICs as low as 0.07 µM. nih.gov Specifically, against C. albicans, LL-37 has been shown to be candidacidal at concentrations of 20 µg/ml and higher. nih.gov The peptide can kill Candida albicans at concentrations between 0.8 and 8 µM by disrupting the fungal membrane. nih.gov

The following table summarizes representative MIC and MBC values for LL-37 and its derivatives against various microorganisms from different studies.

Table 1: Minimum Inhibitory and Bactericidal Concentrations of LL-37 and Analogues

| Microorganism | Compound | MIC (µg/mL) | MBC (µg/mL) | Source |

|---|---|---|---|---|

| Staphylococcus epidermidis ATCC14990 | cLL-37 | 9.38 - 75 | >75 | nih.gov |

| Pseudomonas aeruginosa ATCC27853 | cLL-37 | 9.38 - 75 | >75 | nih.gov |

| Escherichia coli ATCC25922 | cLL-37 | 9.38 - 75 | >75 | nih.gov |

| Escherichia coli (growing cells) | LL-37 | ~4.5 (1.00 µM) | - | nih.gov |

| Escherichia coli (stationary phase) | LL-37 | ~2.7 (0.609 µM) | - | nih.gov |

| Candida albicans | LL-37 | >250 | - | nih.gov |

| Candida albicans | LL37-1 | 0.31 - 22.45 (0.07-5 µM) | - | nih.gov |

| Candida albicans | AC-2 | 0.31 - 22.45 (0.07-5 µM) | - | nih.gov |

Mammalian cell culture systems are instrumental for investigating the mechanisms through which LL-37 interacts with host cells to modulate immune responses and other cellular processes. These assays have revealed that LL-37's functions extend far beyond direct microbial killing.

Studies using human cell lines have shown that LL-37 can be actively taken up by epithelial cells, localizing to the perinuclear region in a process dependent on endocytosis and microtubules. nih.gov This internalization allows the peptide to interact with intracellular targets. For example, in colon cancer cells, LL-37 has been shown to trigger caspase-independent apoptosis. researchgate.net In Jurkat T leukemia cells, LL-37 induces apoptosis through a pathway that is dependent on Ca2+/calpain and apoptosis-inducing factor (AIF). nih.gov

Furthermore, LL-37 can modulate gene expression in host cells. Gene expression profiling in macrophages revealed that LL-37 upregulates genes encoding chemokines and their receptors, such as Monocyte Chemoattractant Protein-1 (MCP-1) and IL-8, without stimulating the release of the pro-inflammatory cytokine TNF-α. youtube.com This suggests a role in recruiting immune cells to sites of infection. youtube.com In airway epithelial cells, LL-37 has been observed to induce the production of IL-8, a potent neutrophil chemokine. nih.gov The peptide can also influence cell proliferation and wound closure in airway epithelial cells. nih.gov

Mechanistically, LL-37 has been found to interact with various cell surface receptors to initiate its effects. It utilizes the formyl peptide receptor-like 1 (FPRL1) to chemoattract neutrophils, monocytes, and T cells. researchgate.net In macrophages, the peptide enhances the phagocytosis of bacteria, a process that is crucial for clearing infections. dovepress.com

Co-culture systems, which involve growing two or more different cell populations together, are employed to model the complex interactions between host cells and pathogens in the presence of LL-37. These models provide a more physiologically relevant context than single-cell-type assays.

For example, studies have utilized co-cultures of epithelial cells and immune cells to investigate the immunomodulatory effects of LL-37. In a Caco-2 epithelial cell and immune cell co-culture model, LL-37 was shown to modulate the activation of monocytes and induce the secretion of cytokines like IL-22 and TNF-β from epithelial cells, highlighting the importance of epithelial-immune cell crosstalk. mdpi.com